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Introduction
Zandatrigine (formerly known as XEN901 and NBI-921352) is a potent and highly selective,

orally active inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] This selectivity

presents a promising therapeutic approach for certain neurological disorders, particularly

SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), a rare and severe form of

pediatric epilepsy linked to gain-of-function mutations in the SCN8A gene which encodes the

NaV1.6 channel.[3][4] This technical guide provides a comprehensive overview of the available

preclinical pharmacokinetic data for Zandatrigine, focusing on its absorption, distribution,

metabolism, and excretion (ADME) profile in various animal models.

Core Pharmacokinetic Properties
Zandatrigine has demonstrated oral activity and the ability to penetrate the blood-brain barrier

in preclinical studies.[1][2] Efficacy has been established in rodent models of epilepsy,

highlighting its potential as a therapeutic agent.

Quantitative Pharmacokinetic and Pharmacodynamic
Data
While comprehensive tabular data on the full pharmacokinetic profile of Zandatrigine in

preclinical species is not publicly available, key efficacy and exposure parameters have been
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reported in various studies. The following tables summarize the available data.

Table 1: In Vivo Efficacy and Potency of Zandatrigine in Rodent Models
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Species Model
Route of
Administrat
ion

Endpoint Value Reference

Mouse

Scn8aN1768

D/+ (Genetic

Epilepsy

Model)

Oral
Effective

Dose
15 mg/kg [2]

Mouse

Scn8aN1768

D/+ (Genetic

Epilepsy

Model)

Oral Brain EC50 0.064 µM [2]

Mouse

Maximal

Electroshock

(MES) - Wild-

Type

Oral ED50 23 mg/kg [3]

Mouse

Maximal

Electroshock

(MES) - Wild-

Type

Oral Plasma EC50 0.52 µM [3]

Mouse

Maximal

Electroshock

(MES) - Wild-

Type

Oral Brain EC50 0.20 µM [3]

Rat

Maximal

Electroshock

(MES) - Wild-

Type

Oral ED50 3.7 mg/kg [3]

Rat

Maximal

Electroshock

(MES) - Wild-

Type

Oral Plasma EC50 0.15 µM [3]

Rat Maximal

Electroshock

Oral Brain EC50 0.037 µM [3]
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(MES) - Wild-

Type

Table 2: In Vitro Potency and Selectivity of Zandatrigine

Channel Isoform IC50 (µM)
Selectivity vs.
hNaV1.6

Reference

Human NaV1.6 0.051 - [3]

Human NaV1.1 39 ~765-fold [5]

Human NaV1.2 6.9 ~135-fold [5]

Mouse NaV1.6 0.058 - [5]

Mouse NaV1.1 41 ~707-fold [3]

Mouse NaV1.2 11 ~190-fold [3]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, oral bioavailability,

clearance, and volume of distribution in preclinical species have not been published in a

comprehensive format. Human Phase 1 data for a 50 mg single dose showed a Tmax of

approximately 1 hour and a half-life of 8.5 hours.[1]

Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of Zandatrigine are

not fully available in the public domain. However, based on the published literature, the

following methodologies were likely employed.

In Vivo Efficacy Studies (Maximal Electroshock Model)
Animal Models: Male wild-type mice and Sprague Dawley rats were likely used.[3] For the

genetic epilepsy model, male Scn8aN1768D/+ mice on a C57BL/6 background were utilized.

[2]

Dosing: Zandatrigine was administered orally.[2][3] The vehicle used for administration is

not specified in the available literature.
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Efficacy Endpoint: The primary endpoint was the prevention of generalized tonic-clonic

seizures with hindlimb extension following electrical stimulation.[3]

Pharmacokinetic Sampling: Plasma and brain tissue were likely collected at various time

points post-dosing to determine drug concentrations.

Analytical Method: A validated bioanalytical method, likely liquid chromatography-tandem

mass spectrometry (LC-MS/MS), would have been used to quantify Zandatrigine
concentrations in plasma and brain homogenates.

In Vitro Patch-Clamp Electrophysiology
Cell Lines: Human embryonic kidney (HEK-293) cells heterologously expressing various

human and mouse voltage-gated sodium channel isoforms (NaV1.1, NaV1.2, NaV1.3,

NaV1.4, NaV1.5, NaV1.6, and NaV1.7) were used.[3]

Methodology: Automated patch-clamp techniques were employed to measure the inhibition

of sodium channel currents by Zandatrigine.[3] Concentration-response curves were

generated to determine the IC50 values.[3]

Signaling Pathways and Experimental Workflows
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Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile
Absorption
Zandatrigine is orally active, indicating it is absorbed from the gastrointestinal tract.[1][2]

Human pharmacokinetic data from a Phase 1 clinical trial demonstrated rapid absorption, with

a time to maximum plasma concentration (Tmax) of approximately 1 hour after a single 50 mg

dose.[1] Preclinical data on the rate and extent of oral absorption (i.e., oral bioavailability) in

animal models are not currently available in the public literature.

Distribution
Zandatrigine effectively penetrates the blood-brain barrier, a critical characteristic for a

centrally acting anticonvulsant.[1][2] Efficacy in preclinical seizure models is correlated with

brain concentrations of the compound.[2] Specific parameters such as the volume of
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distribution and brain-to-plasma concentration ratios in preclinical species have not been

publicly disclosed.

Metabolism
Detailed information regarding the metabolic pathways of Zandatrigine in preclinical models

has not been published. It is unknown which cytochrome P450 (CYP) enzymes or other

metabolic enzymes are primarily responsible for its biotransformation. However, a clinical drug-

drug interaction study in healthy volunteers showed that co-administration with phenytoin, a

strong inducer of CYP3A4, did not significantly affect the total systemic exposure (AUC) of

Zandatrigine.[6] This suggests that Zandatrigine may not be a major substrate of CYP3A4 in

humans, though this does not preclude metabolism by other CYP enzymes or other metabolic

pathways. In vitro and in vivo metabolism studies in preclinical species would be necessary to

fully characterize its metabolic profile.

Excretion
The routes and extent of excretion of Zandatrigine and its potential metabolites in preclinical

species have not been reported. Information on the proportion of the dose excreted in urine

versus feces is not currently available.

Safety and Tolerability
Preclinical studies in rodents have indicated that Zandatrigine has a significantly enhanced

safety margin of approximately 170-fold compared to non-selective sodium channel blockers

like phenytoin, carbamazepine, and lacosamide. This was determined by comparing the

plasma concentrations required for efficacy in the maximal electroshock seizure model to the

concentrations that produced central nervous system side effects.

Conclusion
Zandatrigine is a promising, orally active, and brain-penetrant selective NaV1.6 inhibitor with

demonstrated efficacy in preclinical models of epilepsy. The available data highlight its potency

and a favorable safety margin compared to existing non-selective sodium channel blockers.

However, a comprehensive understanding of its preclinical pharmacokinetic profile is limited by

the lack of publicly available, detailed quantitative data on its absorption, distribution,

metabolism, and excretion in common preclinical species. Further publication of these data will
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be crucial for a complete assessment of its drug-like properties and for translational modeling

to predict its pharmacokinetic behavior in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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